molecular formula C18H18FNO2 B13894112 Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Rel-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13894112
M. Wt: 299.3 g/mol
InChI Key: RXBUSUKIFQELNZ-SJORKVTESA-N
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Description

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans is a chiral compound with significant interest in medicinal chemistry. The compound features a pyrrolidine ring, a benzyl group, and a fluorophenyl group, making it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases like diabetes and dyslipidemia.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, trans is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its benzyl group and fluorophenyl moiety contribute to its unique binding properties and pharmacological profile .

Properties

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H18FNO2/c19-15-8-4-7-14(9-15)16-11-20(12-17(16)18(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m1/s1

InChI Key

RXBUSUKIFQELNZ-SJORKVTESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC(=CC=C3)F

Origin of Product

United States

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